N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinylmethyl)benzamide
Overview
Description
N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinylmethyl)benzamide is a useful research compound. Its molecular formula is C20H32N4O2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.25252628 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal and Antimicrobial Applications
Research has explored the synthesis and characterization of derivatives similar to the query compound and their complexes with metals such as cobalt (III), indicating their potential antifungal activity against pathogens responsible for significant plant diseases. These studies suggest that such compounds could be valuable in developing antifungal agents, highlighting their relevance in agricultural sciences and plant pathology (Zhou et al., 2005).
Therapeutic Potential
Compounds containing piperazine and morpholine moieties have been synthesized and evaluated for various therapeutic activities, including anti-acetylcholinesterase activity, which is crucial in developing treatments for conditions such as Alzheimer's disease. The introduction of specific functional groups has been shown to significantly enhance activity, indicating the importance of structural optimization in medicinal chemistry (H. Sugimoto et al., 1990).
Synthesis and Characterization
Advancements in synthetic methods have facilitated the creation of dihydropyrimidinone derivatives containing piperazine/morpholine moieties, offering efficient routes to these compounds. Such developments underscore the versatility of piperazine and morpholine in synthetic organic chemistry, enabling the exploration of their biological activities and potential applications in drug development (M. A. Bhat et al., 2018).
Anticancer and Antipsychotic Effects
The cyclic benzamides and heterocyclic carboxamides, which share structural features with the query compound, have been studied for their binding affinities to dopamine and serotonin receptors, showing promise as potential atypical antipsychotic agents. This research points to the therapeutic relevance of these structural motifs in addressing psychiatric disorders and possibly cancer, given their selectivity and potency in preclinical models (Mark H. Norman et al., 1994; M. H. Norman et al., 1996).
Properties
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-(morpholin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-22-9-11-23(12-10-22)8-2-7-21-20(25)19-5-3-18(4-6-19)17-24-13-15-26-16-14-24/h3-6H,2,7-17H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNNJVRCAUTIAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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